molecular formula C17H25N3O B10908825 N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10908825
M. Wt: 287.4 g/mol
InChI Key: VNXJIHFJJLRYDU-UHFFFAOYSA-N
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Description

N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-adamantylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N5-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group.

    N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with structural similarities.

Uniqueness

N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the adamantyl group and the pyrazole ring. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications. The adamantyl group enhances the stability and rigidity of the molecule, while the pyrazole ring offers opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H25N3O/c1-11(19-16(21)15-3-4-18-20(15)2)17-8-12-5-13(9-17)7-14(6-12)10-17/h3-4,11-14H,5-10H2,1-2H3,(H,19,21)

InChI Key

VNXJIHFJJLRYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NN4C

Origin of Product

United States

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